TRPV1 Antagonism: 1,3-Dibenzylurea Exhibits High Potency (IC50 = 10 nM)
1,3-Dibenzylurea demonstrates high potency as a TRPV1 antagonist with an IC50 value of 10 nM in a calcium uptake assay using rat dorsal root ganglion (DRG) neurons [1]. This potency is comparable to, and in some cases superior to, optimized 1,3-dibenzylthiourea derivatives, which exhibit IC50 values ranging from 10 to 100 nM in the same assay system [2].
| Evidence Dimension | TRPV1 Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | 1,3-Dibenzylthiourea derivatives (10 - 100 nM) |
| Quantified Difference | Comparable to superior potency (up to 10-fold improvement vs. lower-potency thiourea derivatives) |
| Conditions | Rat DRG neuron calcium uptake assay |
Why This Matters
High nanomolar potency against a validated pain target provides a defined starting point for medicinal chemistry campaigns, unlike weaker or less characterized urea analogs.
- [1] BindingDB. BDBM50248768: 1,3-dibenzyl urea | CHEMBL504463. IC50: 10 nM. View Source
- [2] Lee, J.; Lee, J.; Kang, M.; Shin, M.; Kim, J. M.; Kang, S. U.; Lim, J. O.; Choi, H. K.; Suh, Y. G.; Park, H. G.; Oh, U.; Kim, H. D.; Park, Y. H.; Ha, H. J.; Kim, Y. H.; Toth, A.; Wang, Y.; Tran, R.; Pearce, L. V.; Lundberg, D. J.; Blumberg, P. M. J. Med. Chem. 2003, 46, 3116-3126. View Source
